molecular formula C11H10BrN3O2 B14455979 6-(4-Bromo-3-methylanilino)pyrimidine-2,4(1H,3H)-dione CAS No. 72255-62-0

6-(4-Bromo-3-methylanilino)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14455979
CAS No.: 72255-62-0
M. Wt: 296.12 g/mol
InChI Key: WVTSCLAJVZVRSW-UHFFFAOYSA-N
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Description

6-(4-Bromo-3-methylanilino)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromine atom and a methyl group attached to an aniline moiety, which is further connected to a pyrimidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromo-3-methylanilino)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-methylaniline and pyrimidine-2,4-dione.

    Coupling Reaction: The aniline derivative undergoes a coupling reaction with the pyrimidine-2,4-dione under controlled conditions. This reaction is often facilitated by the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures. The reaction time can vary depending on the specific conditions and desired yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromo-3-methylanilino)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Condensation Reactions: The pyrimidine-2,4-dione core can participate in condensation reactions with other carbonyl-containing compounds to form larger heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aniline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-(4-Bromo-3-methylanilino)pyrimidine-2,4(1H,3H)-dione has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(4-Bromo-3-methylanilino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, resulting in antiproliferative effects on cancer cells.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Chloro-3-methylanilino)pyrimidine-2,4(1H,3H)-dione: Similar structure with a chlorine atom instead of bromine.

    6-(4-Fluoro-3-methylanilino)pyrimidine-2,4(1H,3H)-dione: Similar structure with a fluorine atom instead of bromine.

    6-(4-Iodo-3-methylanilino)pyrimidine-2,4(1H,3H)-dione: Similar structure with an iodine atom instead of bromine.

Uniqueness

The uniqueness of 6-(4-Bromo-3-methylanilino)pyrimidine-2,4(1H,3H)-dione lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom may enhance its ability to participate in certain chemical reactions and interact with biological targets compared to its halogen-substituted analogs.

Properties

CAS No.

72255-62-0

Molecular Formula

C11H10BrN3O2

Molecular Weight

296.12 g/mol

IUPAC Name

6-(4-bromo-3-methylanilino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H10BrN3O2/c1-6-4-7(2-3-8(6)12)13-9-5-10(16)15-11(17)14-9/h2-5H,1H3,(H3,13,14,15,16,17)

InChI Key

WVTSCLAJVZVRSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC2=CC(=O)NC(=O)N2)Br

Origin of Product

United States

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